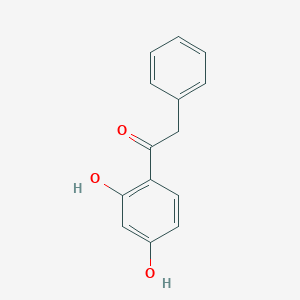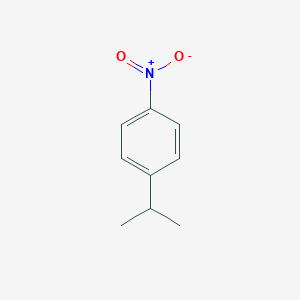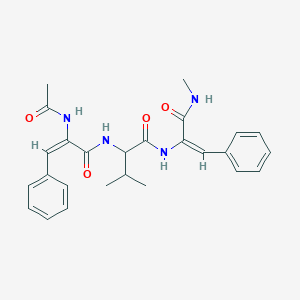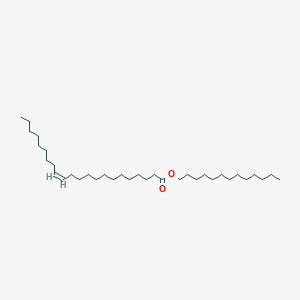
Tridecyl erucate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl erucate is a fatty acid ester that is derived from erucic acid. It is a clear, colorless liquid that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. Tridecyl erucate has also been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
Tridecyl erucate is thought to exert its effects through its ability to interact with cellular membranes and lipid-binding proteins. It has been shown to increase the fluidity of cell membranes and alter the activity of membrane-bound enzymes. Tridecyl erucate has also been found to modulate the activity of transcription factors involved in lipid metabolism.
Effets Biochimiques Et Physiologiques
Tridecyl erucate has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain lipids, such as triglycerides and phospholipids, in cells and tissues. Tridecyl erucate has also been found to modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase.
Avantages Et Limitations Des Expériences En Laboratoire
Tridecyl erucate has a number of advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Tridecyl erucate is also relatively non-toxic and has a low risk of causing adverse effects in cells and tissues. However, one limitation of tridecyl erucate is that it can be difficult to solubilize in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on tridecyl erucate. One area of interest is the role of tridecyl erucate in lipid metabolism and transport. Further studies are needed to elucidate the mechanisms by which tridecyl erucate modulates lipid metabolism and to identify potential therapeutic applications for this compound. Additionally, research is needed to investigate the potential effects of tridecyl erucate on other cellular processes, such as inflammation and oxidative stress.
Méthodes De Synthèse
Tridecyl erucate can be synthesized through the esterification of erucic acid with tridecanol. This process involves heating and mixing the two compounds in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation and filtration.
Applications De Recherche Scientifique
Tridecyl erucate has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. Studies have shown that tridecyl erucate can act as a substrate for enzymes involved in lipid metabolism, and can also modulate the expression of genes involved in lipid synthesis and transport.
Propriétés
Numéro CAS |
131154-74-0 |
|---|---|
Nom du produit |
Tridecyl erucate |
Formule moléculaire |
C35H68O2 |
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
tridecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h16-17H,3-15,18-34H2,1-2H3/b17-16- |
Clé InChI |
BGNWQYFHLCCUTB-MSUUIHNZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Autres numéros CAS |
131154-74-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



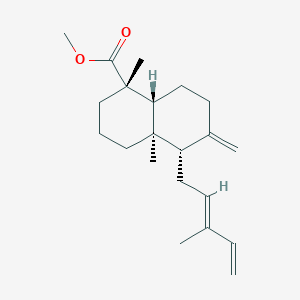
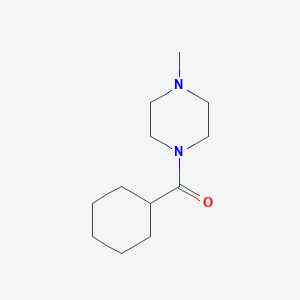
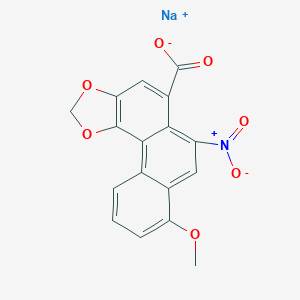

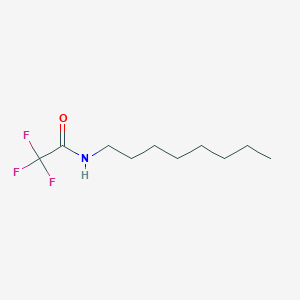
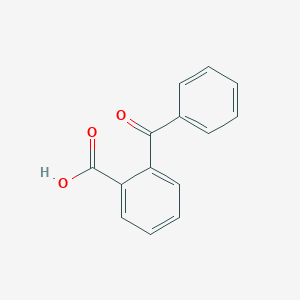
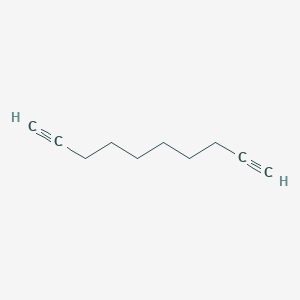
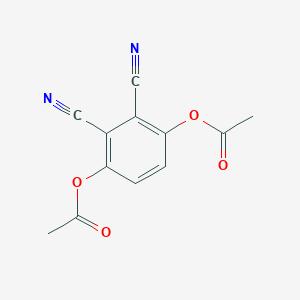
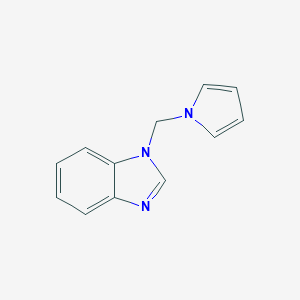
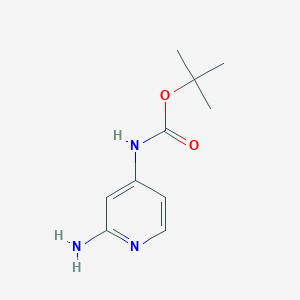
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
